molecular formula C15H17N3O2 B12205077 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B12205077
M. Wt: 271.31 g/mol
InChI Key: ZSOKXPPORYMWOO-UHFFFAOYSA-N
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Description

N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a tetrahydronaphthalene moiety and a propanamide group. This compound is structurally analogous to inhibitors of enzymatic targets such as Ca²⁺/calmodulin-dependent proteins, where oxadiazole derivatives are frequently explored for their pharmacophore compatibility .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C15H17N3O2/c1-2-13(19)16-15-14(17-20-18-15)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3,(H,16,18,19)

InChI Key

ZSOKXPPORYMWOO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=CC3=C(CCCC3)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting with the preparation of key intermediates One common approach involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylamine with appropriate reagents to form the oxadiazole ringThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit glycogen phosphorylase, an enzyme involved in glucose metabolism, thereby exerting its effects on blood glucose levels . Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related derivatives (Table 1), focusing on synthetic routes, substituent effects, and physicochemical properties.

Structural Differences

  • Oxadiazole Isomerism: The target compound contains a 1,2,5-oxadiazole ring, whereas analogs in feature 1,3,4-oxadiazole cores.
  • Substituent Profile : The propanamide group in the target compound is less sterically hindered compared to bulky benzamide derivatives (e.g., trifluoromethyl or bromo-substituted). This difference may enhance solubility but reduce target affinity due to decreased π-π stacking interactions .

Physicochemical and Bioactivity Insights

  • However, this may come at the cost of membrane permeability, critical for central nervous system targets .
  • Electron-Withdrawing Effects : The trifluoromethyl group in Compound 6 (Table 1) enhances electrophilicity, possibly improving interactions with catalytic residues in enzymes. The target compound lacks such groups, which may limit its potency in analogous applications .

Biological Activity

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide is a compound of growing interest due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₂
Molecular Weight 318.37 g/mol
CAS Number 75490-28-7
LogP 3.41168

The oxadiazole moiety is significant in medicinal chemistry due to its ability to modulate various biological targets.

Antitumor Activity

Research indicates that compounds containing oxadiazole rings exhibit notable antitumor activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study demonstrated that compounds with naphthalene and oxadiazole structures exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Anticonvulsant Activity

The anticonvulsant properties of related oxadiazole compounds have been documented in various studies. For example, certain thiazole and oxadiazole derivatives showed significant activity in animal models of epilepsy. The SAR analysis suggested that the presence of specific substituents on the naphthalene ring enhances anticonvulsant efficacy .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole structures have been observed to inhibit enzymes involved in cancer progression.
  • Modulation of Ion Channels : Some studies suggest that these compounds may interact with ion channels relevant to neuronal excitability, contributing to their anticonvulsant effects.

Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of a series of oxadiazole derivatives in vitro. The results indicated that this compound exhibited a significant reduction in cell viability in MCF-7 cells with an IC50 value of approximately 10 µM . The study concluded that further optimization of the naphthalene substituent could enhance potency.

Study 2: Anticonvulsant Screening

In another study focusing on anticonvulsant activity, a compound structurally similar to this compound was tested using a PTZ-induced seizure model in mice. The results showed a notable protective effect against seizures at doses of 20 mg/kg . This suggests potential for further development as an anticonvulsant agent.

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